molecular formula C16H15ClFN3O B6201364 1-(3-chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine CAS No. 1795544-18-1

1-(3-chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine

Cat. No.: B6201364
CAS No.: 1795544-18-1
M. Wt: 319.8
InChI Key:
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Description

1-(3-chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine is a complex organic compound that features a benzoyl group substituted with chlorine and fluorine, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the benzoyl chloride derivative, which is then reacted with 4-(pyridin-2-yl)piperazine under controlled conditions to form the target compound. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(3-chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease model.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzoyl)-4-(pyridin-2-yl)piperazine
  • 1-(4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine
  • 1-(3-chloro-4-methylbenzoyl)-4-(pyridin-2-yl)piperazine

Uniqueness

1-(3-chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine is unique due to the presence of both chlorine and fluorine atoms on the benzoyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(3-chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine' involves the reaction of 3-chloro-4-fluorobenzoyl chloride with pyridin-2-ylpiperazine in the presence of a base to form the desired product.", "Starting Materials": [ "3-chloro-4-fluorobenzoic acid", "thionyl chloride", "pyridin-2-ylpiperazine", "base (such as triethylamine or sodium hydroxide)", "solvent (such as dichloromethane or ethanol)" ], "Reaction": [ "1. Conversion of 3-chloro-4-fluorobenzoic acid to 3-chloro-4-fluorobenzoyl chloride using thionyl chloride", "2. Dissolving 3-chloro-4-fluorobenzoyl chloride in a solvent such as dichloromethane", "3. Adding pyridin-2-ylpiperazine and a base such as triethylamine or sodium hydroxide to the reaction mixture", "4. Stirring the reaction mixture at room temperature for several hours", "5. Isolating the product by filtration or extraction with a solvent such as ethanol", "6. Purifying the product by recrystallization or chromatography" ] }

CAS No.

1795544-18-1

Molecular Formula

C16H15ClFN3O

Molecular Weight

319.8

Purity

95

Origin of Product

United States

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